4-(Difluoromethyl)-3-methoxybenzoic acid is an organic compound notable for its structural features, which include a difluoromethyl group and a methoxy group attached to a benzoic acid backbone. This compound has garnered attention in various scientific fields due to its unique properties and potential applications. The molecular formula for this compound is , and it has a molecular weight of 218.15 g/mol .
This compound is classified as a benzoic acid derivative, specifically a methoxybenzoic acid with fluorinated substituents. It is often synthesized through difluoromethylation processes, utilizing various reagents and conditions tailored to achieve the desired product efficiently. The compound's CAS number is 1469882-43-6, which helps in its identification across chemical databases.
The synthesis of 4-(difluoromethyl)-3-methoxybenzoic acid typically involves the difluoromethylation of 3-methoxybenzoic acid. Common reagents used for this process include difluoromethyl iodide or difluoromethyl sulfone, often under specific conditions that may involve catalytic assistance from transition metals like copper or palladium.
Synthetic Routes:
Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in product quality, employing advanced catalytic systems to ensure high yields.
4-(Difluoromethyl)-3-methoxybenzoic acid can participate in several chemical reactions:
The products formed from these reactions depend on the specific conditions utilized during the reaction.
The mechanism of action of 4-(difluoromethyl)-3-methoxybenzoic acid involves its interaction with biological targets. The difluoromethyl group enhances binding affinity to enzymes and receptors, potentially modulating their activity. This property makes it useful in biochemical studies and drug development.
4-(Difluoromethyl)-3-methoxybenzoic acid has several applications across different scientific domains:
4-(Difluoromethyl)-3-methoxybenzoic acid represents a strategically designed scaffold in modern drug discovery, merging the hydrogen-bond-donating capability of the difluoromethyl (CF₂H) group with the electron-donating properties of the ortho-positioned methoxy substituent. This compound exemplifies the rational application of fluorine chemistry to modulate pharmacokinetics and target engagement. The benzoic acid core facilitates salt formation for enhanced solubility, while the regioselective substitution pattern enables precise interactions with biological targets. Its emergence coincides with the growing recognition of fluorinated building blocks as indispensable tools for addressing challenges in drug development, particularly in therapies targeting protein-protein interactions and enzymatic pathways resistant to conventional ligands.
The difluoromethyl group (CF₂H) serves as a versatile bioisostere for hydroxyl, thiol, and amine functionalities, primarily due to its moderate hydrogen-bond-donating capacity (Abraham’s solute parameter A = 0.05–0.10) and enhanced lipophilicity relative to non-fluorinated methyl groups. This dual character enables improved membrane permeability while retaining critical polar interactions with biological targets. For example, the CF₂H group in 4-(difluoromethyl)-3-methoxybenzoic acid contributes to a calculated logP increase of ~0.6 compared to its non-fluorinated analog, enhancing passive cellular uptake [3].
Radical difluoromethylation methodologies have revolutionized access to such motifs. Modern approaches leverage regioselective C–H functionalization, particularly for heterocycles prevalent in pharmaceuticals. As demonstrated by oxazino pyridine intermediates, meta-selective difluoromethylation via radical processes enables precise installation of CF₂H onto electron-deficient pyridines—previously a synthetic challenge. The electrophilicity-tuned reagent 2,2-difluoro-2-iodo-1-phenylethan-1-one facilitates this transformation under mild photocatalytic conditions (456 nm LED, RT), achieving 65–74% yields for bioactive pyridine derivatives [1]. Such advancements underscore the strategic value of CF₂H in optimizing lead compounds' physicochemical profiles without compromising synthetic feasibility.
Table 1: Physicochemical Properties of Difluoromethyl-Containing Bioisosteres
Bioisostere | H-Bond Acidity (A) | logP | Key Applications |
---|---|---|---|
CF₂H (Ar-CF₂H) | 0.05–0.07 | ~2.4 | PI3K/mTOR inhibitors (e.g., PQR530) |
OCF₂H | 0.10 | ~1.8 | Pulmonary fibrosis agents (e.g., DGM) |
SCF₂H | 0.10 | ~2.9 | Kinase modulators |
OH | 0.30–0.40 | ~1.5 | Phenolic drugs |
SH | 0.25–0.35 | ~2.5 | Thiol-containing antivirals |
Structurally analogous benzoates bearing difluoromethyl ether linkages demonstrate potent antifibrotic activity through TGF-β/Smad pathway inhibition. 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) exemplifies this pharmacophore, suppressing epithelial-mesenchymal transition (EMT) in A549 lung epithelial cells at 200 μM. Treatment with DGM significantly downregulated fibrotic markers (α-SMA, vimentin, collagen I) by 60–75% while restoring E-cadherin expression—a hallmark of epithelial integrity [2] [4]. Mechanistically, DGM attenuated Smad2/3 phosphorylation, disrupting the nuclear translocation of this profibrotic transcription complex.
In bleomycin-induced pulmonary fibrosis models, DGM analogs demonstrated comparable efficacy to approved agents like nintedanib, but with distinct mechanistic advantages. Unlike nintedanib (a tyrosine kinase inhibitor), DGM specifically targets macrophage polarization and SatM (segregated-nucleus-containing atypical monocyte) accumulation—key drivers of fibrotic niche formation. DGM reduced pulmonary SatM infiltration by 68.3% versus vehicle control, correlating with diminished TNF-α production and collagen deposition [4] [6]. This highlights the therapeutic potential of difluoromethoxy benzoic acid derivatives in reprogramming the fibrotic microenvironment.
Table 2: Antifibrotic Activity of Difluoromethyl-Containing Benzoic Acid Derivatives
Compound | Target | In Vitro Activity | In Vivo Efficacy |
---|---|---|---|
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | TGF-β1/Smad | ↓α-SMA, vimentin, collagen I (IC₅₀ ~150 μM); ↑E-cadherin | ↓Bleomycin-induced fibrosis; improved lung function in rats |
Nerandomilast (Phase 3 PDE4B inhibitor) | PDE4B | Not reported | ↑Forced vital capacity (FVC) at 52 weeks in IPF patients |
AA6216 (PDE4 inhibitor) | PDE4 | ↓TNF-α production in SatMs | ↓SatM accumulation by 68.3% in murine fibrosis model |
The regiochemical placement of the difluoromethyl group relative to electron-donating/withdrawing substituents profoundly influences bioavailability and target engagement. Meta-disubstituted benzoic acids like 4-(difluoromethyl)-3-methoxybenzoic acid exhibit superior metabolic stability and tissue distribution compared to ortho or para isomers. This arises from optimized hydrogen-bonding potential and reduced susceptibility to cytochrome P450-mediated oxidation. For instance, (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)—featuring a meta-CF₂H pyridine—achieved a brain/plasma ratio of 20:1 in rats, enabling CNS activity against PI3K/mTOR kinases [9].
The ortho-methoxy group further enhances pharmacokinetics via two mechanisms: 1) Conformational restriction of the carboxylic acid via intramolecular hydrogen bonding with CF₂H, reducing rotational freedom and enhancing membrane permeability; 2) Attenuation of glucuronidation kinetics due to steric hindrance around the carboxylic acid. Computational analyses indicate that ortho-substituted methoxy groups increase polar surface area (PSA) by <10 Ų versus para-substitution, minimizing impact on passive diffusion. This balances solubility and permeability, yielding favorable cLogD values of 1.8–2.2 for optimized analogs [3] [8] [9].
Table 3: Pharmacokinetic Influence of Substituent Position in Difluoromethyl Benzoates
Isomer | Calculated logD | H-Bond Donor Count | Polar Surface Area (Ų) | Key Pharmacokinetic Traits |
---|---|---|---|---|
4-(Difluoromethyl)-3-methoxybenzoic acid (meta-CF₂H, ortho-OMe) | 1.9 | 1 | 55 | Balanced solubility/permeability; low glucuronidation |
5-(Difluoromethyl)-2-methoxybenzoic acid (ortho-CF₂H, meta-OMe) | 2.1 | 1 | 52 | Higher CNS penetration (e.g., PQR530 brain/plasma = 20:1) |
3-(Difluoromethyl)-4-methoxybenzoic acid (ortho-CF₂H, ortho-OMe) | 1.7 | 1 | 58 | Enhanced solubility; reduced metabolic clearance |
2',6-Bis(difluoromethyl)-[2,4'-bipyridine]-5-amine (BMS-986176) | 3.2 | 1 | 45 | High CNS penetration (AAK1 inhibitor for neuropathic pain) |
The strategic incorporation of difluoromethyl groups into aromatic systems thus enables simultaneous optimization of target binding (via H-bond donation), distribution (via lipophilicity modulation), and clearance (via steric shielding of metabolically labile sites). This multi-parameter control underscores why 4-(difluoromethyl)-3-methoxybenzoic acid and its analogs represent privileged scaffolds in contemporary medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0